molecular formula C12H10N2 B8300222 5-Ethynyl-1-methyl-4-phenyl-1H-imidazole

5-Ethynyl-1-methyl-4-phenyl-1H-imidazole

Cat. No. B8300222
M. Wt: 182.22 g/mol
InChI Key: NKLACKSAXMBAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethynyl-1-methyl-4-phenyl-1H-imidazole is a useful research compound. Its molecular formula is C12H10N2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethynyl-1-methyl-4-phenyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethynyl-1-methyl-4-phenyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Ethynyl-1-methyl-4-phenyl-1H-imidazole

Molecular Formula

C12H10N2

Molecular Weight

182.22 g/mol

IUPAC Name

5-ethynyl-1-methyl-4-phenylimidazole

InChI

InChI=1S/C12H10N2/c1-3-11-12(13-9-14(11)2)10-7-5-4-6-8-10/h1,4-9H,2H3

InChI Key

NKLACKSAXMBAAK-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1C#C)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2M in pentane, 650 μL) was added dropwise to trimethylsilyldiazomethane (2M in hexane, 750 μL) in THF (1 mL), cooled to −78° C. and stirred for 30 minutes. 1-Methyl-4-phenyl-1H-imidazole-5-carbaldehyde (intermediate 2) (186 mg) was added dropwise over 5 minutes and stirring continued at −78° C. for 30 minutes, then warmed to 0° C. over 30 minutes and stirred for a further 30 minutes at 0° C. Saturated aqueous ammonium chloride (3 mL) was added, mixture extracted with diethyl ether (3×5 mL), organics combined dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica eluting with DCM:MeOH (50.1) afforded the title compound as yellow solid (61.3 mg, 34%);
Quantity
650 μL
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
34%

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